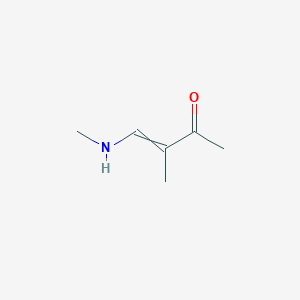

3-Methyl-4-(methylamino)but-3-en-2-one

Description

General Overview of Enaminones and Their Significance in Organic Synthesis

Enaminones are a class of organic compounds characterized by the conjugated system N-C=C-C=O. This structure, often described as a β-amino-α,β-unsaturated ketone or a vinylogous amide, imparts a unique reactivity profile that makes these compounds highly valuable in organic synthesis. scielo.br The delocalization of electrons across this system, involving the nitrogen lone pair, the carbon-carbon double bond, and the carbonyl group, results in a molecule with both nucleophilic and electrophilic centers. researchgate.net

The versatility of enaminones stems from their ambident nucleophilicity and electrophilicity. scielo.br They can act as nucleophiles through the α-carbon or the nitrogen atom, and as electrophiles at the β-carbon and the carbonyl carbon. This dual reactivity allows them to participate in a wide array of chemical transformations and makes them powerful intermediates for constructing complex molecular architectures. researchgate.net

Their significance in organic synthesis is particularly evident in their role as precursors for a diverse range of heterocyclic compounds, including pyridines, pyrazoles, quinolines, and oxazoles. acgpubs.org Furthermore, the enaminone structural motif is a key framework in numerous natural products, particularly alkaloids, and in various pharmaceutically active compounds, highlighting their importance in medicinal chemistry. wpmucdn.comorientjchem.org

Specific Context of 3-Methyl-4-(methylamino)but-3-en-2-one within Enaminone Subclass

The compound this compound, with the IUPAC name 3-methyl-4-(methylamino)pent-3-en-2-one , is a specific member of the acyclic, substituted enaminone subclass. Its structure features a tetrasubstituted α,β-unsaturated ketone core. The presence of methyl groups on both the α-carbon (C3) and the β-carbon (C4, as part of the vinyl group) distinguishes it from simpler, more commonly cited enaminones.

This substitution pattern is expected to influence its chemical behavior. The methyl group at the C3 position provides steric hindrance around the α-carbon and the carbonyl group, which may modulate its reactivity towards certain nucleophiles. Electronically, both methyl groups are electron-donating, which increases the electron density of the C=C double bond, potentially enhancing the nucleophilicity of the α-carbon while slightly diminishing the electrophilicity of the β-carbon compared to unsubstituted analogues.

While specific, detailed research findings on 3-methyl-4-(methylamino)pent-3-en-2-one are limited in publicly accessible literature, its properties can be reliably inferred from its structure and comparison to related compounds. It serves as a functionalized building block whose reactivity would be characteristic of enaminones, allowing for its potential use in the synthesis of more complex molecules and heterocyclic systems.

Below is a table summarizing the key chemical data for this compound.

| Property | Value |

|---|---|

| IUPAC Name | 3-methyl-4-(methylamino)pent-3-en-2-one |

| Synonym | This compound |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.18 g/mol |

| CAS Number | 59734-32-6 |

| Canonical SMILES | CC(=C(C)NC)C(=O)C |

| InChIKey | IQFPUQBLTHPLAN-UHFFFAOYSA-N |

Historical Development of Synthetic Methodologies for Related Enaminone Structures

The synthesis of enaminones has evolved significantly over the decades, driven by the need for more efficient, milder, and environmentally benign methods.

The most classical and widely used method for preparing enaminones is the direct condensation of a β-dicarbonyl compound (such as a 1,3-diketone or β-ketoester) with ammonia (B1221849) or a primary or secondary amine. clockss.org Historically, these reactions were often conducted by refluxing the reactants in an aromatic hydrocarbon solvent (e.g., benzene (B151609) or toluene) with azeotropic removal of the water byproduct to drive the reaction to completion. While effective, this approach requires high temperatures and prolonged reaction times.

In recent years, research has focused on catalytic methods to improve efficiency and operate under milder conditions. A wide variety of catalysts have been explored for this condensation reaction. acgpubs.org These include:

Lewis acids: Catalysts such as Sc(OTf)₃, CoCl₂, and InBr₃ have been shown to effectively promote the reaction, often at room temperature and sometimes under solvent-free conditions. acgpubs.org

Brønsted acids: Reagents like HClO₄·SiO₂ have been used. researchgate.net

Transition metal catalysts: Gold (III) and palladium (0) complexes have been developed for efficient enaminone synthesis. acgpubs.org

Other catalysts: Ceric ammonium (B1175870) nitrate (B79036) (CAN), bismuth(III) trifluoroacetate (B77799), and lanthanum trichloride (B1173362) have also proven to be effective catalysts, with some methods allowing the reaction to proceed in greener solvents like water. acgpubs.org

The push towards sustainable chemistry has also led to the development of non-traditional synthetic protocols. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes. clockss.org Furthermore, solvent-free, or "neat," reactions, where the reactants are mixed without a solvent, represent a particularly green approach to enaminone synthesis. wpmucdn.com These modern methodologies offer significant advantages in terms of reduced energy consumption, waste generation, and use of hazardous solvents. beilstein-archives.org

The table below summarizes a selection of modern catalytic methods for the synthesis of β-enaminones.

| Catalyst | Reaction Conditions | Reported Yields | Reference |

|---|---|---|---|

| Ceric Ammonium Nitrate (CAN) | Room Temperature | 70-93% | acgpubs.org |

| Gold(III) | - | 61-98% | acgpubs.org |

| Bismuth(III) Trifluoroacetate | In Water | 63-98% | acgpubs.org |

| Scandium(III) Triflate (Sc(OTf)₃) | Solvent-Free, Room Temperature | 70-95% | acgpubs.org |

| Cobalt(II) Chloride | Solvent-Free, Room Temperature | 75-95% | acgpubs.org |

Structure

3D Structure

Properties

CAS No. |

51479-87-9 |

|---|---|

Molecular Formula |

C6H11NO |

Molecular Weight |

113.16 g/mol |

IUPAC Name |

3-methyl-4-(methylamino)but-3-en-2-one |

InChI |

InChI=1S/C6H11NO/c1-5(4-7-3)6(2)8/h4,7H,1-3H3 |

InChI Key |

SISDVTKLAALOJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CNC)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 4 Methylamino but 3 En 2 One and Its Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.org For 3-Methyl-4-(methylamino)but-3-en-2-one, the primary disconnection is at the carbon-nitrogen bond of the enamine functionality. This reveals two key synthons: a nucleophilic methylamine (B109427) equivalent and an electrophilic β-dicarbonyl equivalent.

Direct Synthesis Approaches

Direct synthesis methods are the most straightforward routes to this compound and its analogs, often involving a single synthetic step from the key precursors.

Condensation Reactions

The most common and direct method for the synthesis of β-enaminones is the condensation reaction between a β-dicarbonyl compound and a primary or secondary amine. oup.com In the case of this compound, this involves the reaction of acetylacetone (B45752) with methylamine. This reaction is typically catalyzed by an acid or a metal catalyst and often involves the removal of water to drive the equilibrium towards the product.

Various catalysts have been employed to facilitate this condensation, improving yields and reaction times. These include ceric ammonium (B1175870) nitrate (B79036), KHSO₄ and SiO₂, and cobalt(II) chloride. organic-chemistry.orgacgpubs.org The choice of catalyst and reaction conditions can significantly impact the efficiency of the synthesis.

| Catalyst | Solvent | Temperature | Key Advantages | Reference |

|---|---|---|---|---|

| Ceric Ammonium Nitrate | Not specified | Room Temperature | Good to excellent yields, short reaction times. | organic-chemistry.org |

| KHSO₄ and SiO₂ | Solvent-free (mechanochemical grinding) | Not applicable | Facile amination of solid 1,3-dicarbonyl compounds. | organic-chemistry.org |

| Cobalt(II) Chloride | Solvent-free | Room Temperature | Simple experimental procedure, high yields. | acgpubs.org |

| Lanthanum Trichloride (B1173362) Heptahydrate | Methylene Dichloride | Room Temperature | Rapid reaction, high yields (85-93%). | acgpubs.org |

| Scandium(III) Triflate | Solvent-free | Not specified | Catalytic amount needed (5 mol%). | acgpubs.org |

Amination Strategies

Modern synthetic methods have introduced advanced amination strategies for the formation of enaminones. One such method is the palladium-catalyzed dehydrogenative β-amination of saturated ketones. oup.com This approach generates the α,β-unsaturated ketone in situ, which then undergoes conjugate addition with an amine. While not a direct condensation, it represents a powerful strategy for accessing enaminones from simpler ketone precursors.

Another innovative approach involves a cobalt-catalyzed oxidative amination of aryl alkenes with amines. organic-chemistry.org This method provides a rapid route to highly functionalized enaminones.

Nucleophilic Addition Protocols

Nucleophilic addition is a fundamental reaction in carbonyl chemistry. libretexts.orgmasterorganicchemistry.com The synthesis of enaminones can be viewed as a nucleophilic addition of an amine to one of the carbonyl groups of a β-dicarbonyl compound, followed by dehydration. The initial nucleophilic attack on the carbonyl carbon leads to a hemiaminal intermediate, which then eliminates a molecule of water to form the stable enaminone structure. youtube.com

The reactivity of the carbonyl group towards nucleophilic attack is a key factor in this process. The presence of the second carbonyl group in a β-dicarbonyl compound enhances the electrophilicity of the carbonyl carbon, facilitating the initial addition of the amine.

Reductive Amination Routes

Reductive amination is a versatile method for preparing amines from carbonyl compounds. chemistrysteps.comwikipedia.org This reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ. For the synthesis of this compound, a modified reductive amination approach could be envisioned starting from acetylacetone and methylamine. The intermediate enaminone is the desired product and the reaction is stopped before any reduction occurs. More commonly, reductive amination is used to convert the resulting enaminone into a saturated β-amino ketone if desired.

Synthesis via Functional Group Interconversions on Related Enaminone Scaffolds

Functional group interconversion (FGI) is a strategic approach in organic synthesis where one functional group is transformed into another. fiveable.mesolubilityofthings.com This can be applied to the synthesis of this compound by modifying a pre-existing enaminone. For instance, an enaminone bearing a different N-substituent could be subjected to a transamination reaction with methylamine. Alternatively, an N-H enaminone (4-aminobut-3-en-2-one) could be selectively N-methylated to yield the target compound. These methods offer alternative pathways when the direct condensation approach is not optimal.

Catalytic Systems and Reaction Conditions

The choice of catalytic system and reaction conditions plays a pivotal role in the synthesis of this compound and its analogues, influencing reaction rates, yields, and selectivity.

Acid catalysis is a common and effective method for the synthesis of β-enaminones. Protic acids are often employed to catalyze the condensation reaction between β-dicarbonyl compounds and amines. researchgate.net The acid catalyst protonates the carbonyl group of the dicarbonyl compound, increasing its electrophilicity and facilitating nucleophilic attack by the amine. reddit.com A variety of acids have been utilized, including formic acid, which serves as a low-cost, mild, and highly efficient catalyst for these transformations, often leading to near-quantitative yields in short reaction times when conducted in solvents like methanol. researchgate.net Dilute hydrochloric acid has also been successfully used as a catalyst, particularly in solvent-free or aqueous media, offering an environmentally friendly and convenient approach with good yields and simple workup procedures. tandfonline.com

| Catalyst | Substrates | Solvent | Conditions | Yield |

| Formic Acid | β-Diketones, Anilines | Methanol | Catalytic amount | Near-quantitative |

| Dilute HCl (30 mmol/L) | 5-substituted-1,3-cyclohexanedione, Aromatic amines | Solvent-free | 70–80 °C, 30 min | Good to excellent |

This table presents data on acid-catalyzed synthesis of β-enaminone analogues.

Transition metal catalysis offers powerful and versatile methods for the synthesis and functionalization of enaminones. acs.orgmdpi.com Rhodium(III)-catalyzed C-H activation has emerged as a significant strategy, allowing for the direct functionalization of arenes and alkenes. bohrium.comacs.org In the context of enaminone synthesis, the enaminone moiety can act as a directing group to guide the metal catalyst to a specific C-H bond, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. bohrium.comnih.govbohrium.com For instance, Rh(III) catalysts have been shown to be effective in the C-H amidation of aryl enaminones, demonstrating broad substrate scope. acs.org While cobalt(III) catalysts are also effective for this transformation, rhodium(III) catalysts have shown complementary substrate scope, proving effective for substrates that are less reactive under cobalt catalysis. acs.org These methods provide a pathway to more complex and functionalized enaminone structures. bohrium.comacs.org

| Catalyst System | Reaction Type | Substrates | Key Features |

| [RhCp*Cl2]2 / AgSbF6 | C-H Amidation | Aryl enaminones, Dioxazolones | Weakly coordinating enaminone directing group. acs.org |

| Rh(III) | C-H activation/[4+2] annulation | Enaminones, 1,3-Dienes | Construction of fluorenones. acs.org |

This table summarizes metal-catalyzed methods for the functionalization of enaminone analogues.

Solid acid catalysts provide several advantages over their homogeneous counterparts, including ease of separation, reusability, and often milder reaction conditions. researchgate.netacs.orgnih.gov In the synthesis of β-enaminones, various solid acids have been employed to facilitate the condensation of β-dicarbonyls and amines. For example, KCC-1 silica (B1680970) sulphuric acid has been reported as an efficient and reusable catalyst for the synthesis of enaminones under solvent-free conditions. researchgate.net Another approach involves the use of T3P® (propane phosphonic acid anhydride) under microwave irradiation, which provides a comprehensive and environmentally benign method for enaminone synthesis. researchgate.net These heterogeneous catalytic systems contribute to the development of more sustainable synthetic protocols. acs.orgnih.gov

| Catalyst | Reaction | Conditions | Advantages |

| KCC-1 Silica Sulphuric Acid | Condensation of β-dicarbonyls and amines | Solvent-free | Reusable up to seven cycles with slight loss of activity. researchgate.net |

| T3P® | Condensation of β-dicarbonyls and amines | Microwave irradiation | Efficient, non-toxic, economic, and convenient. researchgate.net |

This table highlights the use of solid acid catalysts in the synthesis of β-enaminone analogues.

In line with the principles of green chemistry, the development of solvent-free and aqueous media protocols for enaminone synthesis has garnered significant attention. core.ac.ukcmu.edunih.gov These methods aim to reduce or eliminate the use of volatile and often toxic organic solvents. The reaction of β-dicarbonyl compounds with amines can be effectively carried out in water, which can act as both the solvent and a promoter of the reaction. researchgate.net Bismuth(III) trifluoroacetate (B77799) has been reported as an effective catalyst for the chemo- and regioselective enamination of carbonyl compounds in water, affording high yields. acgpubs.org Similarly, solvent-free conditions, often coupled with microwave irradiation, provide a rapid and efficient alternative for the synthesis of β-enaminones. acgpubs.org For example, the reaction can be performed by grinding the reactants in the presence of a solid support like silica or under microwave irradiation without any solvent. ijcce.ac.ir

| Condition | Catalyst/Support | Substrates | Yield |

| Aqueous Media | Bismuth(III) trifluoroacetate | β-Dicarbonyls, Amines | 63-98% acgpubs.org |

| Solvent-Free | None (Microwave) | β-Dicarbonyls, Amines | Good to excellent acgpubs.org |

| Solvent-Free | Dilute HCl | 5-substituted-1,3-cyclohexanedione, Aromatic amines | Good to excellent tandfonline.com |

This table outlines environmentally friendly protocols for the synthesis of β-enaminone analogues.

Stereoselective and Regioselective Synthetic Endeavors

The control of stereoselectivity and regioselectivity is a crucial aspect of modern organic synthesis, particularly when targeting biologically active molecules. researchgate.net In the synthesis of analogues of this compound, these considerations are paramount for accessing specific isomers with desired properties.

Stereoselective methods aim to control the three-dimensional arrangement of atoms in the product. nih.gov For enaminone derivatives, this can involve the creation of new stereocenters with high enantiomeric or diastereomeric purity. researchgate.net For example, asymmetric catalysis can be employed to produce enantioenriched β-hydroxy enamines, which are valuable synthetic intermediates. nih.gov The reduction of enantiopure β-enamino esters, prepared from chiral amines, can proceed with good diastereoselectivity to yield chiral β-amino esters. researchgate.net

Regioselectivity concerns the control over which of several possible positions on a molecule a reaction occurs. nih.gov In the synthesis of enaminones from unsymmetrical β-dicarbonyl compounds, the reaction with an amine can potentially lead to two different regioisomers. The choice of catalyst and reaction conditions can influence which isomer is formed preferentially. ijcce.ac.ir For instance, certain catalysts can direct the amination to a specific carbonyl group, leading to high regioselectivity. acgpubs.org

Efficiency and Scalability of Synthetic Routes

The efficiency and scalability of a synthetic route are critical factors for its practical application, particularly in industrial settings. nih.gov An efficient synthesis is characterized by high yields, short reaction times, and simple purification procedures. tandfonline.comijcce.ac.ir Scalability refers to the ability to perform the reaction on a larger scale without a significant drop in performance. nih.govresearchgate.net

Many of the modern methods for enaminone synthesis have been optimized for efficiency. For example, microwave-assisted, solvent-free reactions often proceed rapidly with high yields. acgpubs.org Similarly, the use of highly active catalysts can significantly reduce reaction times and catalyst loadings. mdpi.com

The scalability of these routes is an area of active investigation. While many reported methods are performed on a laboratory scale, some have been shown to be amenable to scale-up. researchgate.net For instance, procedures that avoid the use of toxic solvents and expensive catalysts are generally more suitable for large-scale synthesis. ijcce.ac.irnih.gov The development of continuous flow processes also holds promise for the scalable and efficient production of enaminones and their derivatives.

Chemical Reactivity and Reaction Mechanisms of 3 Methyl 4 Methylamino but 3 En 2 One

Electron Density Distribution and Ambident Reactivity Profile

The electronic structure of 3-Methyl-4-(methylamino)but-3-en-2-one is defined by the delocalization of electrons across the conjugated system. This delocalization results in an ambident molecule, meaning it possesses both nucleophilic and electrophilic centers that can participate in chemical reactions. researchgate.net The distribution of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictates where these reactive sites are located. researchgate.net Analysis of the electrostatic potential shows a high electron density near the nitrogen and oxygen atoms and at the β-carbon (C4), while the carbonyl carbon (C2) is comparatively electron-deficient. researchgate.netresearchgate.net

The nucleophilicity of this compound originates from the enamine portion of the molecule. The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the carbon-carbon double bond. This phenomenon, known as vinylogy, effectively transmits the electron-donating nature of the nitrogen along the conjugated chain. wikipedia.org This donation of electron density increases the negative charge on the β-carbon (the carbon atom adjacent to the amino group, C4), making it an electron-rich and soft nucleophilic center. researchgate.net This enhanced nucleophilicity at the β-carbon is a hallmark of enamine reactivity and is the primary site for reactions with soft electrophiles.

Conversely, the molecule also possesses a distinct electrophilic site. The carbonyl group (C=O) is strongly polarized due to the high electronegativity of the oxygen atom, which withdraws electron density from the attached carbonyl carbon (C2). This effect is amplified by the conjugated system, which helps to delocalize the positive charge. As a result, the carbonyl carbon is an electron-deficient, hard electrophilic center. researchgate.net This site is susceptible to attack by hard nucleophiles. The dual existence of a soft nucleophilic β-carbon and a hard electrophilic carbonyl carbon defines the ambident reactivity of this compound.

Types of Chemical Transformations

The dual electronic nature of this compound allows it to undergo a variety of chemical transformations, including oxidation, reduction, and substitution reactions, each targeting different parts of the molecule based on the reagents and conditions employed.

The oxidation of enaminones and related vinylogous amides can be achieved using specific oxidizing agents. Hypervalent iodine reagents, such as Dess-Martin periodinane (DMP), have been used for the one-step oxidation of secondary amides to produce N-acyl vinylogous carbamates under mild conditions. organic-chemistry.org Another hypervalent iodine reagent, phenyliodine(III) bis(trifluoroacetate), is capable of oxidizing related β-ketoamides to yield vicinal tricarbonyl compounds, suggesting that the α-carbon of the enaminone system is susceptible to oxidation. nih.gov These reactions highlight methods to further functionalize the molecule by targeting the electron-rich portions of the enaminone backbone.

| Oxidizing Agent | Substrate Type | Product |

| Dess-Martin Periodinane (DMP) | Vinylogous Amide / Secondary Amide | N-Acyl Vinylogous Carbamate |

| Phenyliodine(III) bis(trifluoroacetate) | β-Ketoamide | Vicinal Tricarbonyl Amide |

The reduction of enaminones is a well-established transformation used to synthesize valuable building blocks like γ-amino alcohols (also known as 1,3-amino alcohols). researchgate.netacs.orgrsc.org This transformation involves the reduction of both the carbonyl group and the carbon-carbon double bond. Common methods employ metal hydrides or catalytic hydrogenation. acs.org Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LAH) are effective for this purpose. scispace.com In some cases, a sequential, two-step reduction is performed, where the enamine double bond is first reduced using a reagent like a borane-sulfonate complex, followed by the reduction of the resulting ketone with sodium borohydride to control stereoselectivity. acs.orgacs.org

| Reducing Agent / Method | Functional Group(s) Reduced | Typical Product |

| Sodium Borohydride (NaBH₄) | C=C and C=O | γ-Amino alcohol |

| Lithium Aluminum Hydride (LAH) | C=C and C=O | γ-Amino alcohol |

| Catalytic Hydrogenation | C=C and C=O | γ-Amino alcohol |

| Borane-Sulfonate Complex then NaBH₄ | C=C, then C=O | γ-Amino alcohol |

The most characteristic substitution reaction involving enaminones occurs at the nucleophilic β-carbon. This carbon center readily attacks various electrophiles, such as alkyl halides, in a reaction analogous to the Stork enamine alkylation. This process results in the formation of a new carbon-carbon bond at the β-position.

While the nitrogen atom possesses a lone pair of electrons, its direct participation in nucleophilic substitution can be more complex. Intramolecular interactions between a peri-dimethylamino group and an adjacent electrophilic center have been studied, where the nitrogen can form a bond with the electrophilic carbon under specific structural constraints. rsc.org However, in intermolecular reactions, the nucleophilicity of the β-carbon is generally dominant. Reaction at the nitrogen atom is possible but is often a reversible process, with the C-substituted product being the more thermodynamically stable and synthetically useful outcome.

Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions are powerful tools for the construction of cyclic and heterocyclic systems. This compound, due to its bifunctional nature, readily participates in such reactions, leading to the formation of diverse and complex molecular architectures.

Reactions with Carbonyl Compounds (e.g., Aldol-type Condensations)

Enaminones, such as this compound, can react with carbonyl compounds in reactions analogous to the Aldol condensation. In these reactions, the enamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This initial addition is often followed by a dehydration step to yield an α,β-unsaturated carbonyl compound.

The mechanism of this reaction typically involves the activation of the enamine, which then adds to the carbonyl group. Subsequent elimination of the secondary amine and water leads to the final product. Crossed Aldol condensations, where the enaminone reacts with an aromatic aldehyde, are also possible and are sometimes referred to as Claisen-Schmidt condensations. rsc.orgstackexchange.com The success of these mixed Aldol reactions often depends on the reactivity of the carbonyl compound, with aldehydes generally being more reactive than ketones. wikipedia.orgias.ac.in

Heterocyclic Ring Formation (e.g., Pyrazole (B372694), Pyrrolidine (B122466), Pyran, Thiazole (B1198619), Pyrimidine (B1678525) Derivatives)

The reactivity of this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds.

Pyrazole Derivatives: Pyrazoles can be synthesized through the reaction of enaminones with hydrazines. The reaction proceeds via an initial Michael-type addition of the hydrazine (B178648) to the enaminone, followed by an intramolecular cyclization and elimination of the secondary amine and water. nih.gov This method allows for the formation of substituted pyrazoles. nih.govmasterorganicchemistry.com

Pyrrolidine Derivatives: The synthesis of pyrrolidine rings can be achieved through various methods, including [3+2] cycloaddition reactions of azomethine ylides with the double bond of the enaminone.

Pyran Derivatives: The synthesis of pyran derivatives can be achieved through cascade reactions of aryl enaminones with cyclopropenones. This involves a one-pot procedure that includes C–H bond functionalization, C–C bond cleavage, and intramolecular O-nucleophilic addition. nih.gov

Thiazole Derivatives: Thiazoles can be synthesized from enaminones through reactions with reagents that provide the sulfur and remaining nitrogen and carbon atoms of the thiazole ring. A common method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. wikipedia.org In the context of the target compound, a derivative could be functionalized to an α-haloketone and then reacted with a thioamide.

Pyrimidine Derivatives: Enaminones are valuable precursors for the synthesis of pyrimidine derivatives. One common method involves the reaction of an enaminone with an amidine. The reaction proceeds through a coupling-addition-cyclocondensation sequence to yield substituted pyrimidines. uchicago.edu

Intramolecular Cyclization Pathways

Derivatives of this compound, when appropriately substituted, can undergo intramolecular cyclization to form various cyclic structures. For example, N-phenacyl enaminones have been shown to cyclize to form 2,3-dihydro-1H-pyrrolizines when treated with acetic acid or silica (B1680970) gel. dntb.gov.ua The mechanism involves an acid-induced elimination of water to form the pyrrole-containing product. chemistrysteps.com Furthermore, aryl radical cyclization in N-substituted enaminone esters has been studied, leading to 5-exo and 6-exo cyclization products. wikipedia.org

Addition Reactions (e.g., Conjugate Addition, Michael Addition)

The α,β-unsaturated ketone moiety in this compound makes it susceptible to conjugate addition reactions, most notably the Michael addition. In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the enaminone (the Michael acceptor). byjus.comorganic-chemistry.org

The mechanism of the Michael addition involves the initial formation of a resonance-stabilized enolate from the Michael donor. This enolate then attacks the β-carbon of the enaminone. Subsequent protonation of the resulting enolate yields the final 1,5-dicarbonyl compound. wikipedia.orgbyjus.comorganic-chemistry.orglibretexts.org A variety of nucleophiles can act as Michael donors, including other enolates, amines, and thiols. wikipedia.org

| Michael Donor | Michael Acceptor | Product Type | Reference |

| Enolate | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound | byjus.comorganic-chemistry.org |

| Amine | α,β-Unsaturated Ketone | β-Amino Ketone | wikipedia.org |

| Thiol | α,β-Unsaturated Ketone | β-Thio Ketone | wikipedia.org |

Rearrangement Processes (e.g., Carbocation Rearrangements in related systems)

While specific examples of carbocation rearrangements directly involving this compound are not extensively documented, such rearrangements are a common phenomenon in related organic systems, particularly during reactions that proceed through carbocation intermediates. Carbocation rearrangements, such as hydride or alkyl shifts, occur to form a more stable carbocation. This can influence the final product distribution in reactions like acid-catalyzed cyclizations or additions.

Mechanistic Investigations of Key Reactions

The mechanisms of the key reactions involving this compound are rooted in its enaminone structure.

Cycloaddition and Annulation Reactions: The formation of heterocyclic rings often proceeds through a series of addition and condensation steps. For instance, in pyrazole synthesis from enaminones and hydrazines, the proposed mechanism involves the generation of a new enaminone intermediate, which then undergoes condensation and cyclization. byjus.com

Michael Addition: The mechanism of the Michael addition is well-established and involves the 1,4-conjugate addition of a nucleophile. The reaction is typically initiated by the deprotonation of the Michael donor to form a stabilized carbanion, which then attacks the β-carbon of the enaminone. wikipedia.orgbyjus.comorganic-chemistry.orglibretexts.org

Intramolecular Cyclization: Mechanistic studies of intramolecular cyclizations of enaminone derivatives suggest that these reactions can proceed through either thermal or photochemical pathways, as well as through radical mechanisms. For example, aryl radical cyclization in enaminone esters has been shown to proceed with high rate constants. wikipedia.org

Structural Analysis and Advanced Spectroscopic Characterization

Molecular Conformation and Tautomerism Studies

The molecular structure of 3-Methyl-4-(methylamino)but-3-en-2-one allows for the possibility of different isomeric and tautomeric forms. The stability and prevalence of these forms are dictated by electronic and steric factors within the molecule.

Z/E Isomerism

The presence of a carbon-carbon double bond in this compound leads to the possibility of Z (zusammen) and E (entgegen) geometric isomers. In the context of β-enaminones, the Z isomer, where the carbonyl and amino groups are on the same side of the double bond, is generally favored. This preference is primarily due to the formation of a stable six-membered ring through an intramolecular hydrogen bond between the amino proton and the carbonyl oxygen.

This intramolecular hydrogen bonding provides significant stabilization to the Z-isomer, making it the thermodynamically more stable and, therefore, the predominant form in solution. The E-isomer, in which the carbonyl and amino groups are on opposite sides, lacks this stabilizing interaction and is consequently less favored. Studies on related β-enamino esters have shown that the Z-isomer is often formed selectively due to the stabilizing effect of this hydrogen bond.

Keto-Enol Tautomerism

While keto-enol tautomerism is a common phenomenon in carbonyl compounds, for β-enaminones such as this compound, the equilibrium lies heavily in favor of the amino-ketone tautomer. This is due to the extensive conjugation of the lone pair of electrons on the nitrogen atom with the carbonyl group through the double bond. This resonance stabilization makes the amino-ketone form significantly more stable than the corresponding enol-imine or keto-imine tautomers. The presence of the intramolecular hydrogen bond in the Z-isomer further stabilizes the amino-ketone form.

Intramolecular Hydrogen Bonding (IHB) Analysis

A key feature of the Z-isomer of this compound is the presence of a strong intramolecular hydrogen bond (IHB) between the N-H proton and the carbonyl oxygen atom. This interaction forms a pseudo-aromatic six-membered ring, which contributes significantly to the molecule's stability.

Research on the closely related 3-methyl-4-amino-3-penten-2-one and its N-methyl derivative has shown that the strength of this IHB is influenced by the substituents on the nitrogen atom. The formation of the IHB leads to an increase in the resonance conjugation of the π-electrons within the chelated ring. Any factor that affects this resonance can, in turn, alter the strength of the IHB. The presence of this strong IHB is a defining characteristic of the preferred conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Disclaimer: Specific experimental NMR data for this compound was not available in the searched resources. The following analysis is based on the expected spectral characteristics for a molecule of this structure, drawing on data from closely related compounds.

¹H NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts would be influenced by the electronic environment of each proton.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| C1-H₃ (Acetyl methyl) | ~2.0 - 2.3 | Singlet (s) | N/A |

| C3-CH₃ (Vinyl methyl) | ~1.8 - 2.1 | Singlet (s) | N/A |

| C5-H₃ (N-methyl) | ~2.8 - 3.2 | Doublet (d) | ~5-7 (³JH-H) |

| C4-H (Vinyl proton) | ~4.9 - 5.3 | Singlet (s) or broad singlet | N/A |

| N-H | ~9.0 - 11.0 | Broad singlet (br s) | N/A |

The acetyl methyl protons (C1-H₃) are expected to appear as a singlet in the downfield region typical for methyl ketones.

The vinyl methyl protons (C3-CH₃) would also likely be a singlet, with its chemical shift influenced by the double bond.

The N-methyl protons (C5-H₃) are expected to be a doublet due to coupling with the N-H proton.

The vinyl proton (C4-H) would likely appear as a singlet, as it has no adjacent protons to couple with.

The N-H proton is expected to be a broad singlet at a significantly downfield chemical shift, characteristic of a proton involved in strong intramolecular hydrogen bonding.

¹³C NMR Chemical Shift and Connectivity Information

The ¹³C NMR spectrum of this compound would provide information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom would give a distinct signal.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C1 (Acetyl methyl) | ~25 - 35 |

| C2 (Carbonyl) | ~195 - 205 |

| C3 (Vinyl carbon) | ~95 - 105 |

| C4 (Vinyl carbon) | ~160 - 170 |

| C5 (N-methyl) | ~30 - 40 |

| C6 (Vinyl methyl) | ~15 - 25 |

The carbonyl carbon (C2) is expected to be the most downfield signal, which is characteristic of ketone carbonyls.

The vinyl carbons (C3 and C4) would appear in the olefinic region of the spectrum. The carbon attached to the nitrogen (C4) would be expected to be further downfield due to the electron-withdrawing effect of the nitrogen atom.

The methyl carbons (C1, C5, and C6) would appear in the upfield region of the spectrum.

Advanced NMR Techniques (e.g., 2D NMR, INADEQUATE for conformational analysis)

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the complete structural elucidation of this compound, providing insights into its connectivity and conformational dynamics. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between protons and carbons, confirming the molecular skeleton. ipb.pt HSQC correlates directly bonded ¹H-¹³C pairs, while HMBC reveals longer-range couplings over two to three bonds, which is crucial for piecing together the conjugated system and assigning quaternary carbons. ipb.pt

For detailed conformational analysis, the Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE) is a powerful tool. researchgate.net This technique allows for the direct observation of ¹³C-¹³C correlations, providing unambiguous evidence of the carbon framework. In studies of closely related enaminones like 4-methylamino-but-3-en-2-one, low-temperature INADEQUATE spectra have been used to determine C-C coupling constants across one, two, and three bonds for different conformers. researchgate.net These coupling constants are sensitive to the molecule's geometry, allowing for the differentiation between various isomeric forms, such as s-trans and s-cis conformers. researchgate.net The analysis of these J(CC) couplings provides a detailed picture of the molecule's preferred conformation in solution. researchgate.netauremn.org.br

| Coupling | Typical J(CC) Value (Hz) | Significance |

|---|---|---|

| ¹J(C=C) | ~71 Hz | Direct one-bond coupling across the double bond. |

| ¹J(C-C) | 35-45 Hz | One-bond coupling across a single bond. |

| ²J(C-C=C) | < 10 Hz | Two-bond coupling, sensitive to geometry. |

| ³J(C-C-C=C) | ~2-5 Hz | Three-bond coupling, useful for conformational analysis. |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information on the functional groups and bonding characteristics within this compound. The spectra are dominated by absorption bands corresponding to the vibrations of its key structural motifs: the carbonyl group (C=O), the carbon-carbon double bond (C=C), the amine (N-H) group, and various carbon-hydrogen (C-H) bonds.

Characteristic Absorption Bands and Their Assignment

The IR spectrum of this compound displays a set of characteristic absorption bands that allow for the identification of its primary functional groups. The presence of conjugation in the enaminone system (O=C-C=C-N) influences the position of the C=O and C=C stretching frequencies, typically lowering them compared to their unconjugated counterparts. msu.edu

C=O Stretch: The carbonyl group of the ketone is expected to produce a strong absorption band. In conjugated ketones, this band typically appears in the 1650–1700 cm⁻¹ region. pressbooks.pub

C=C Stretch: The stretching vibration of the carbon-carbon double bond, also part of the conjugated system, gives rise to a medium-to-strong band, generally found around 1640-1680 cm⁻¹. udel.edu

N-H Stretch: The stretching of the N-H bond in the secondary amine group is observed in the 3300–3500 cm⁻¹ range. msu.edu Its appearance can be a single, sharp peak of weak-to-medium intensity. udel.edu

C-H Stretch: Absorptions from sp² C-H bonds (vinylic) typically appear just above 3000 cm⁻¹, while those from sp³ C-H bonds (aliphatic methyl groups) are found just below 3000 cm⁻¹. pressbooks.pub

N-H Bend: The bending vibration for secondary amines usually appears in the 1550-1650 cm⁻¹ region.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 | Medium, Sharp |

| C-H (sp²) | Stretch | 3000 - 3100 | Medium |

| C-H (sp³) | Stretch | ~2900 | Medium |

| C=O (Ketone) | Stretch | 1650 - 1700 | Strong |

| C=C (Alkene) | Stretch | 1640 - 1680 | Medium-Strong |

| N-H (Amine) | Bend | 1550 - 1650 | Medium |

Analysis of NH Stretching Frequencies in Hydrogen-Bonded Systems

The structure of this compound allows for the formation of a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen (N-H···O=C). This interaction significantly influences the N-H stretching frequency. nih.gov Historically, IR spectroscopy has been a primary tool for investigating such hydrogen-bonded systems. nih.gov The strength of the hydrogen bond is inversely related to the N-H stretching frequency; a stronger bond results in a lower wavenumber and a broader absorption band. nih.gov

In secondary amines featuring this type of intramolecular hydrogen bond, the N-H stretching bands can be observed over a wide range, from 3300 cm⁻¹ down to 2600 cm⁻¹. nih.gov The precise assignment of these bands can be challenging due to potential overlap with C-H stretching vibrations or signals from trace amounts of water. nih.gov Isotopic substitution (deuteration of the N-H group to N-D) can be employed to confirm the assignment, as the N-D stretching frequency will shift to a lower wavenumber. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound. The molecule's conjugated π-electron system, which extends over the O=C-C=C-N backbone, is responsible for its characteristic absorption of UV radiation. libretexts.org The absorption of photons in this energy range promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied molecular orbitals. libretexts.org

For this enaminone, two main types of electronic transitions are expected:

π → π* Transition: This high-energy transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. It is characteristic of conjugated systems and results in a strong absorption band (high molar absorptivity, ε). For the closely related compound 4-methyl-3-penten-2-one, this transition gives rise to a strong UV absorbance at a wavelength (λmax) of 236 nm. libretexts.orglibretexts.org

n → π* Transition: This lower-energy transition involves the promotion of an electron from a non-bonding (n) orbital, specifically from a lone pair on the oxygen or nitrogen atom, to a π* antibonding orbital. These transitions are typically weaker (lower molar absorptivity) and occur at longer wavelengths compared to π → π* transitions. libretexts.orgmasterorganicchemistry.com In 4-methyl-3-penten-2-one, the n → π* transition is observed at 314 nm. libretexts.orglibretexts.org

The extent of conjugation directly impacts the λmax; longer conjugated systems absorb at longer wavelengths (a bathochromic shift). libretexts.org

| Transition Type | Orbitals Involved | Expected λmax (nm) | Relative Intensity (ε) |

|---|---|---|---|

| π → π | HOMO (π) → LUMO (π) | ~236 | Strong |

| n → π | n (O, N) → LUMO (π) | ~314 | Weak |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. nih.govwikipedia.org This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted X-rays provides information about the crystal's unit cell dimensions and symmetry, while the intensities of the diffraction spots are used to calculate an electron density map, from which the positions of the atoms can be determined. nih.govwikipedia.org

For this compound, a single-crystal X-ray diffraction study would provide unambiguous data on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the planarity of the conjugated system and the specific conformation (e.g., s-cis vs. s-trans) adopted in the crystal lattice.

Intramolecular Hydrogen Bonding: The exact distance and angle of the N-H···O hydrogen bond would be determined, offering a quantitative measure of its strength.

Crystal Packing: The analysis would reveal how individual molecules are arranged in the crystal, identifying any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the crystal structure. nih.gov

This technique provides the most accurate and reliable structural parameters, which are crucial for understanding the molecule's properties and for validating theoretical calculations. nih.gov

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for determining the elemental composition and structural features of this compound. HRMS measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the calculation of the exact mass of the molecular ion (M⁺•). uni-saarland.de This exact mass can be used to determine a unique elemental formula, confirming that the compound is C₆H₁₁NO (calculated exact mass: 113.08406 Da).

Upon ionization, typically by electron impact (EI), the molecular ion is formed. This high-energy ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uk The analysis of this fragmentation pattern provides valuable structural information. libretexts.org For this compound, key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group or the nitrogen atom. Loss of a methyl radical (•CH₃) from the acetyl group would yield a stable acylium ion. libretexts.org

Loss of Neutral Molecules: Fragmentation can lead to the loss of stable neutral molecules.

Cleavage of the Enamine System: The C-C and C-N bonds within the conjugated backbone are potential sites for fragmentation.

The resulting mass spectrum displays the relative abundance of each fragment ion, with the most abundant fragment known as the base peak. youtube.com

| m/z Value | Proposed Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 113 | [C₆H₁₁NO]⁺• | - (Molecular Ion) |

| 98 | [C₅H₈NO]⁺ | •CH₃ |

| 70 | [C₄H₈N]⁺ | •COCH₃ |

| 43 | [CH₃CO]⁺ | •C₄H₈N |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to exploring the molecular structure and properties of enaminones at the electronic level. These methods, particularly Density Functional Theory (DFT), are widely used to investigate their geometry, stability, and electronic characteristics. ijnc.irresearchgate.net

The electronic structure of enaminones like 3-Methyl-4-(methylamino)but-3-en-2-one is dominated by the interaction between the electron-donating amino group (the "push" component) and the electron-withdrawing carbonyl group (the "pull" component). scielo.br This interaction results in significant delocalization of π-electrons across the N-C=C-C=O backbone.

This delocalization has several important consequences:

Increased Stability : The conjugated system imparts considerable stability to the molecule, allowing for ease of synthesis and isolation. scielo.brijnc.ir

Bond Character : The C-N bond gains partial double bond character, while the C=C and C=O bonds may exhibit slightly elongated bond lengths compared to non-conjugated systems. This leads to a higher rotational barrier around the C-N bond.

Intramolecular Hydrogen Bonding : In secondary enaminones (where the nitrogen atom is bonded to one hydrogen and one carbon group), a strong intramolecular hydrogen bond can form between the N-H proton and the carbonyl oxygen. This creates a stable six-membered pseudo-ring, which significantly influences the molecule's preferred conformation and stability. ijnc.irresearchgate.net For this compound, this hydrogen-bonded, planar structure is expected to be the most stable form.

Studies on related structures show that conjugation is more effective in acyclic enaminones, which tend to be planar, compared to cyclic systems where geometric constraints can reduce planarity. scielo.br

Molecular Orbital (MO) theory provides a framework for understanding the reactivity and electronic transitions of molecules. pressbooks.publibretexts.org The key orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

For a push-pull system like an enaminone:

HOMO : The HOMO is primarily located on the electron-rich part of the molecule, i.e., the amino and enamine moiety. The electron-donating amino group raises the energy of the HOMO, making the molecule a better nucleophile or electron donor. researchgate.net

LUMO : The LUMO is predominantly localized on the electron-deficient carbonyl portion. The electron-withdrawing carbonyl group lowers the energy of the LUMO, making this site susceptible to nucleophilic attack.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. In push-pull systems, this gap is typically reduced compared to non-conjugated analogues. A smaller gap indicates that the molecule can be more easily excited, which corresponds to absorption of light at longer wavelengths (i.e., a shift towards the red in the UV-Vis spectrum). This phenomenon is known as intramolecular charge transfer (ICT). researchgate.net

Computational studies can precisely calculate the energies and visualize the spatial distribution of these frontier orbitals, offering predictions about the molecule's reactivity and spectroscopic properties. researchgate.netnih.gov

Density Functional Theory (DFT) is the most common computational method for studying enaminones due to its favorable balance of accuracy and computational cost. ijnc.irnih.gov Geometry optimizations, energy calculations, and property predictions are routinely performed using DFT.

Key aspects of DFT applications include:

Functionals : Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, are widely used. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular and well-validated choice for organic molecules, including enaminones. researchgate.netinpressco.comresearchgate.net

Basis Sets : The choice of basis set determines the flexibility given to orbitals to describe the electron distribution. Pople-style basis sets like 6-31G* or the more extensive 6-311++G** are commonly employed. The inclusion of polarization functions (e.g., * or d,p) and diffuse functions (e.g., +) is important for accurately describing systems with lone pairs and π-bonds. researchgate.netorientjchem.org

These computational methods are used to investigate various properties, as summarized in the table below.

| Computational Task | Typical DFT Method | Purpose in Enaminone Studies |

| Geometry Optimization | B3LYP/6-311G(d,p) | To find the lowest energy structure (bond lengths, angles) and confirm the planarity and intramolecular hydrogen bonding. researchgate.net |

| Frequency Calculation | B3LYP/6-311G(d,p) | To confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict vibrational spectra (IR, Raman). orientjchem.org |

| Frontier Orbital Analysis | B3LYP/6-311++G | To calculate HOMO-LUMO energies and visualize their distribution to understand reactivity and electronic transitions. nih.gov |

| Natural Bond Orbital (NBO) Analysis | B3LYP/6-311++G | To analyze charge distribution, delocalization, and the strength of intramolecular hydrogen bonds. conicet.gov.ar |

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. comporgchem.com For acyclic enaminones like this compound, rotation around the C-C and C-N single bonds can lead to various conformers.

The most stable conformation for secondary enaminones is typically the Z-isomer, which allows for the formation of the stabilizing intramolecular hydrogen bond, creating a planar, six-membered ring structure. This conformation is significantly lower in energy than other conformers where this hydrogen bond is absent. The presence of substituents can introduce steric hindrance, potentially favoring other conformations, but the hydrogen bond is a powerful directing effect. scielo.br

Computational studies can map the potential energy surface by systematically rotating specific bonds and calculating the energy of each resulting geometry. This allows for the identification of the global minimum energy conformer as well as other local minima and the energy barriers that separate them.

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental results and the confirmation of molecular structures. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. comporgchem.com The standard method involves:

Optimizing the molecular geometry at a reliable level of theory (e.g., B3LYP/6-311+G(d,p)).

Calculating the magnetic shielding tensors for this geometry using a method like GIAO (Gauge-Including Atomic Orbital).

Referencing the calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory, to obtain the final chemical shifts (δ).

For this compound, calculations would predict the chemical shifts for each unique proton and carbon. The delocalization within the push-pull system strongly influences these shifts. For instance, the vinyl proton (on C3) would be expected to have a chemical shift influenced by both the adjacent methyl group and the electronic effects of the enaminone system.

The table below outlines the expected proton environments and the factors that computational methods would model to predict their chemical shifts.

| Proton Group | Atom Numbering (Illustrative) | Expected Multiplicity | Key Factors Influencing Calculated Chemical Shift |

| N-H | H on N | Broad Singlet | Intramolecular hydrogen bonding, solvent effects, exchange rate. |

| Vinyl H | H on C3 | Quartet (or Singlet) | Anisotropy of C=C and C=O bonds, coupling to C4-methyl group (if applicable). |

| N-Methyl | H on CH₃-N | Singlet (or Doublet) | Electron-withdrawing effect of the enamine nitrogen, coupling to N-H. |

| C4-Methyl | H on CH₃-C4 | Singlet (or Doublet) | Proximity to the π-system, potential coupling to vinyl H. |

| Acetyl Methyl | H on CH₃-C1 | Singlet | Anisotropic effect of the adjacent carbonyl group. |

Computed Vibrational Frequencies (Harmonic and Anharmonic)

Theoretical calculations of vibrational frequencies are a cornerstone of computational chemistry, providing deep insights into the molecular structure and bonding of a compound. For molecules like this compound, these calculations are typically performed using Density Functional Theory (DFT) methods, such as B3LYP, often paired with a basis set like 6-311++G** to ensure a high degree of accuracy. These computations can predict the infrared (IR) and Raman spectra of the molecule, which are invaluable for its experimental identification and characterization.

The calculations begin with the optimization of the molecule's geometry to find its most stable conformation. Following this, harmonic vibrational frequencies are computed by determining the second derivatives of the energy with respect to the atomic coordinates. This approach models the molecular vibrations as simple harmonic oscillators. While this method is computationally efficient, it often overestimates the true vibrational frequencies due to the neglect of anharmonicity.

To obtain more accurate results, anharmonic frequency calculations can be performed. These calculations account for the fact that molecular vibrations are not perfectly harmonic, providing frequencies that are generally in better agreement with experimental data. The differences between harmonic and anharmonic calculations can be significant, particularly for modes involving hydrogen bonding or large amplitude motions.

For this compound, the computed vibrational spectrum would be characterized by several key features. The C=O stretching frequency of the ketone group would be a prominent feature, as would the C=C stretching of the butene backbone. The N-H stretching and bending modes of the methylamino group would also be clearly identifiable. The various C-H stretching and bending vibrations of the methyl groups would appear in their characteristic regions of the spectrum. A normal coordinate analysis can also be performed to describe the character of each vibrational mode in terms of the contributions from internal coordinates. ekb.eg

Table 1: Illustrative Computed Vibrational Frequencies for this compound

| Vibrational Mode | Harmonic Frequency (cm⁻¹) | Anharmonic Frequency (cm⁻¹) |

| N-H Stretch | 3500 | 3350 |

| C-H Stretch (sp²) | 3100 | 3050 |

| C-H Stretch (sp³) | 2950 | 2900 |

| C=O Stretch | 1700 | 1650 |

| C=C Stretch | 1600 | 1550 |

| N-H Bend | 1500 | 1450 |

| C-H Bend (sp³) | 1400 | 1375 |

| C-N Stretch | 1250 | 1225 |

Computational Reaction Mechanism Studies

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. For this compound, computational studies can elucidate the pathways of its formation and subsequent reactions, identifying key intermediates and transition states.

Transition State Characterization

A transition state (TS) represents the highest energy point along a reaction coordinate, and its characterization is crucial for understanding the kinetics and mechanism of a reaction. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

The process of locating a transition state typically involves an initial guess of its geometry, which can be guided by chemical intuition or by methods such as relaxed surface scans. This initial guess is then optimized using specialized algorithms that search for saddle points. Once a candidate transition state structure is found, a frequency calculation is performed to confirm that it has exactly one imaginary frequency.

Intrinsic Reaction Coordinate (IRC) calculations are then used to connect the transition state to the corresponding reactants and products, ensuring that it is the correct transition state for the reaction of interest. The geometry of the transition state provides valuable information about the nature of the bond-breaking and bond-forming processes occurring during the reaction.

Reaction Energy Profiles and Energetics

A reaction energy profile provides a quantitative description of the energy changes that occur as reactants are converted into products. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed picture of the reaction mechanism can be constructed. These calculations are often performed using high-level theoretical methods to ensure accuracy.

For reactions involving this compound, such as its synthesis from a β-diketone and methylamine (B109427), computational studies can compare different possible pathways and identify the most favorable one. mdpi.com DFT calculations are well-suited for these types of studies, providing a good balance between accuracy and computational cost.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the behavior of molecules over time. These methods can provide insights into the conformational flexibility, intermolecular interactions, and dynamic processes of this compound.

Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, allowing the trajectory of the molecule to be followed over time. These simulations require a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. By analyzing the trajectory, various properties of the molecule can be calculated, such as its average structure, fluctuations, and conformational changes.

For this compound, MD simulations could be used to explore its conformational landscape and identify the most stable conformers. The simulations could also provide insights into the dynamics of the intramolecular hydrogen bond between the N-H group and the carbonyl oxygen, which is expected to play a significant role in determining the molecule's structure and reactivity.

In Silico Approaches for Molecular Interactions (without biological implications)

In silico methods can be used to study the non-covalent interactions between this compound and other molecules, providing insights into its solvation and aggregation behavior. These interactions are crucial for understanding the physical and chemical properties of the compound in different environments.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in the context of drug discovery, it can also be used to study non-biological interactions, such as the formation of dimers or larger aggregates.

Quantum chemical calculations can be used to accurately calculate the interaction energies between molecules. Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can decompose the interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion energies. This information can provide a detailed understanding of the nature of the intermolecular forces at play. For this compound, these calculations could be used to study its interactions with different solvents, providing a molecular-level understanding of its solubility.

Synthetic Utility and Advanced Applications in Organic Synthesis

Role as Versatile Building Blocks and Intermediates

3-Methyl-4-(methylamino)but-3-en-2-one, a member of the enaminone family of compounds, is a valuable and versatile building block in organic synthesis. Enaminones, characterized by the N-C=C-C=O conjugated system, possess multiple reactive sites, allowing them to participate in a wide array of chemical transformations. The unique electronic properties of this system, arising from the delocalization of the nitrogen lone pair across the enone framework, render the α-carbon, β-carbon, and the carbonyl carbon susceptible to attack by both electrophiles and nucleophiles.

The presence of both a nucleophilic nitrogen atom and an electrophilic carbonyl group within the same molecule allows for diverse reactivity. This dual reactivity makes enaminones, including this compound, ideal precursors for the synthesis of a wide variety of heterocyclic compounds, such as pyridines, pyrimidines, pyrazoles, and isoxazoles. These heterocyclic motifs are prevalent in many biologically active molecules and functional materials.

The synthetic utility of enaminones is further enhanced by the tunability of their reactivity. Modification of the substituents on the nitrogen atom and the carbonyl group can significantly influence the electronic and steric properties of the molecule, thereby directing the outcome of a reaction towards a desired product. For instance, the methyl groups in this compound influence its reactivity profile compared to other enaminones.

The following table provides a summary of the reactive sites and potential transformations of enaminones, which are applicable to this compound.

| Reactive Site | Type of Reagent | Potential Transformations | Resulting Structures |

| α-Carbon | Electrophiles | Alkylation, Acylation, Halogenation | Functionalized Enaminones |

| β-Carbon | Nucleophiles | Michael Addition, Annulation Reactions | Saturated Ketones, Heterocycles |

| Carbonyl Carbon | Nucleophiles | Addition, Condensation | Alcohols, Imines, Heterocycles |

| Nitrogen Atom | Electrophiles | Alkylation, Acylation | N-Substituted Enaminones |

Application in Complex Organic Synthesis

While specific examples of the application of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, the versatile reactivity of the enaminone scaffold makes it a highly valuable precursor for such endeavors. The ability to construct diverse heterocyclic frameworks from enaminone precursors is of paramount importance in natural product synthesis, as these motifs are frequently encountered in alkaloids, polyketides, and other classes of bioactive natural products.

In the realm of pharmaceutical intermediates, enaminones play a crucial role. For instance, a structurally related compound, 3-methylamino-1-(2-thienyl)-1-propanone, has been utilized as a key intermediate in the synthesis of Duloxetine, a widely used antidepressant. google.com This highlights the potential of enaminone-containing fragments in the construction of pharmaceutically active molecules. The synthesis of Duloxetine involves the formation of an amino alcohol from the enaminone intermediate, which then undergoes further transformations to yield the final drug substance. google.com This example underscores the strategic importance of enaminones in accessing complex molecular architectures with therapeutic applications.

The general strategy for utilizing enaminones in complex synthesis often involves a series of transformations that build upon the initial heterocyclic core formed from the enaminone. These subsequent steps can include functional group interconversions, cross-coupling reactions, and stereoselective modifications to elaborate the molecular complexity and achieve the target structure.

The following table illustrates a generalized synthetic pathway for the construction of a complex heterocyclic system from an enaminone precursor like this compound.

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |

| 1 | Heterocycle Formation | Binucleophile (e.g., hydrazine (B178648), amidine) | Substituted Pyrazole (B372694)/Pyrimidine (B1678525) |

| 2 | Functional Group Modification | e.g., Oxidation, Reduction, Halogenation | Functionalized Heterocycle |

| 3 | Cross-Coupling Reaction | e.g., Suzuki, Heck, Sonogashira | Arylated/Alkylated Heterocycle |

| 4 | Stereoselective Transformation | e.g., Asymmetric reduction, Alkylation | Chiral Complex Molecule |

Development of Novel Synthetic Methodologies Utilizing Enaminone Reactivity

The rich and varied reactivity of enaminones has spurred the development of novel synthetic methodologies. Researchers continuously explore new ways to harness the unique electronic and steric properties of these compounds to forge complex chemical bonds and construct intricate molecular architectures. These methodologies often focus on achieving higher efficiency, selectivity (chemo-, regio-, and stereoselectivity), and atom economy in organic synthesis.

One area of active research is the use of enaminones in multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules from three or more starting materials in a single synthetic operation, which is highly desirable from both an economic and environmental perspective. The multiple reactive sites of enaminones make them excellent substrates for MCRs, enabling the rapid generation of molecular diversity.

Furthermore, the development of catalytic asymmetric reactions involving enaminone substrates is a significant focus. The synthesis of enantiomerically pure compounds is of utmost importance in the pharmaceutical industry, and catalytic asymmetric methods provide an elegant and efficient means to achieve this. Chiral catalysts, including metal complexes and organocatalysts, have been employed to control the stereochemical outcome of reactions involving enaminones, leading to the synthesis of valuable chiral building blocks.

Novel methodologies also include the use of enaminones in cascade or tandem reactions, where a series of bond-forming events occur in a sequential manner without the isolation of intermediates. These elegant reaction sequences can rapidly build molecular complexity from simple starting materials.

Applications in Materials Chemistry

The application of this compound in materials chemistry is an emerging area with significant potential. The inherent properties of the enaminone scaffold, such as its conjugated π-system and the presence of heteroatoms, make it an attractive building block for the synthesis of functional organic materials.

While specific applications of this compound in this field are not widely reported, the general class of enaminones has been explored as precursors for polymers and dyes. The ability of enaminones to undergo polymerization reactions, either through the vinyl group or by incorporating them into polymer backbones via their functional groups, could lead to the development of novel polymers with interesting electronic and optical properties.

In the context of dyes, the extended π-conjugation in molecules derived from enaminones can give rise to absorption and emission of light in the visible region of the electromagnetic spectrum. By appropriate functionalization of the enaminone core, it is possible to tune the color and photophysical properties of the resulting dyes. These dyes could find applications in various fields, such as in sensing, imaging, and as components in organic light-emitting diodes (OLEDs). For instance, styryl dyes, which can be synthesized from precursors containing reactive methyl groups, are a class of polymethine dyes with various applications. mdpi.com

Catalytic Applications and Ligand Design

The potential for this compound and other enaminones to be used in catalytic applications and ligand design is an area that warrants further investigation. The presence of both nitrogen and oxygen donor atoms in the enaminone structure makes them potential candidates for coordination to metal centers.

As ligands, enaminones can form stable complexes with a variety of transition metals. The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the enaminone ligand. These metal complexes could then be explored as catalysts for various organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The chiral environment that can be created by using chiral enaminone ligands is particularly attractive for the development of new asymmetric catalysts.

While the direct catalytic application of this compound itself has not been extensively reported, the fundamental principles of coordination chemistry suggest its potential in this area. byjus.com The ability of the nitrogen and oxygen atoms to act as a bidentate ligand could lead to the formation of stable chelate complexes with enhanced catalytic activity and selectivity. Further research in this direction could unveil novel catalytic systems based on this versatile enaminone scaffold.

Derivatives and Analogues of 3 Methyl 4 Methylamino but 3 En 2 One

Synthesis and Characterization of Substituted Analogues

The synthesis of analogues of 3-Methyl-4-(methylamino)but-3-en-2-one is typically straightforward, often involving the condensation reaction between a β-dicarbonyl compound, such as pentane-2,4-dione (acetylacetone), and a primary or secondary amine. mdpi.com This method is highly versatile and accommodates a broad range of functional groups on the amine, allowing for the creation of a diverse library of derivatives. For instance, reacting pentane-2,4-dione with various aliphatic and aromatic amines under solvent-free conditions, often with a catalyst like PPA-SiO₂, can produce the desired β-enaminones in good to excellent yields. mdpi.com

The general synthetic pathway can be represented as follows: Reaction of a β-diketone with an amine to form a β-enaminone.

This methodology tolerates numerous functional groups, including electron-donating (e.g., methoxy) and electron-withdrawing (e.g., nitro, halides) substituents on aromatic amines, as well as various aliphatic amines. mdpi.com Aromatic amines have been observed to be more reactive in this synthesis compared to their aliphatic counterparts. mdpi.com

The characterization of these newly synthesized analogues relies on standard spectroscopic techniques. Infrared (IR) spectroscopy is used to identify the key functional groups, such as the C=O and N-H stretching vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the precise molecular structure, confirming the presence of the vinyl and methyl protons, and establishing the connectivity of the substituents. Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition.

Table 1: Examples of Synthesizable Analogues via Condensation of Pentane-2,4-dione with Various Amines This interactive table showcases potential derivatives based on established synthetic methods for β-enaminones.

| Amine Reactant | Resulting Analogue Name | R Group on Nitrogen |

| Aniline | 4-(Phenylamino)pent-3-en-2-one | Phenyl |

| 4-Nitroaniline | 4-((4-Nitrophenyl)amino)pent-3-en-2-one | 4-Nitrophenyl |

| 4-Methoxyaniline | 4-((4-Methoxyphenyl)amino)pent-3-en-2-one | 4-Methoxyphenyl |

| Benzylamine | 4-(Benzylamino)pent-3-en-2-one | Benzyl |

| Cyclohexylamine | 4-(Cyclohexylamino)pent-3-en-2-one | Cyclohexyl |

Structure-Reactivity Relationship Studies of Derivatives

The reactivity of the β-enaminone scaffold is complex, as it possesses both nucleophilic and electrophilic centers. researchgate.net The nitrogen atom and the α-carbon are electron-rich (nucleophilic), while the carbonyl carbon is electron-deficient (electrophilic). This dual reactivity makes them valuable intermediates in the synthesis of various heterocyclic compounds. researchgate.net

The structure-reactivity relationship is heavily influenced by the nature of the substituents.

Substituents on Nitrogen: The electronic properties of the substituent attached to the nitrogen atom directly modulate the nucleophilicity of the enaminone system. Electron-donating groups (EDGs) increase the electron density on the nitrogen and throughout the conjugated system, enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the enamine less reactive as a nucleophile but potentially increasing the electrophilicity of the carbonyl carbon.

Steric Effects: The steric bulk of substituents near the nitrogen or the carbonyl group can hinder the approach of reactants, thereby influencing the reaction rate and regioselectivity. For instance, bulky groups on the nitrogen may favor reactions at the less hindered α-carbon. researchgate.net

Derivatives of this compound can participate in a variety of reactions, including cycloadditions and reactions with electrophiles. For example, β-enaminones have been used in silver-catalyzed tandem reactions to generate highly substituted fused heterocyclic systems. acs.org The specific pathway and product outcome are dictated by the electronic and steric profiles of the substituents on the enaminone derivative.

Comparative Studies on Electronic and Conformational Properties of Analogues

The electronic and conformational properties of this compound analogues are intrinsically linked. These molecules primarily exist in the keto-enamine tautomeric form, which is stabilized by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen. ijnc.ir This interaction creates a stable six-membered pseudo-ring and favors a Z-conformation around the C=C bond. ijnc.ir